molecular formula C10H15N3O3 B2694784 tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate CAS No. 1864058-47-8

tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate

Cat. No.: B2694784
CAS No.: 1864058-47-8
M. Wt: 225.248
InChI Key: XOCUBGYORRSZJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate: is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.

    Acetylation: The triazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated triazole with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reagents and conditions used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry:

    Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.

Biology and Medicine:

    Drug Development: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar applications.

    Bioconjugation: The “click” chemistry approach used in its synthesis is widely used in bioconjugation, attaching biomolecules to various surfaces or other molecules.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which could be crucial in its mechanism of action.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate
  • tert-Butyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate
  • tert-Butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate

Comparison:

  • tert-Butyl 2-(4-acetyl-1H-1,2,3-triazol-1-yl)acetate is unique due to the presence of the acetyl group, which can undergo various chemical transformations, making it versatile for different applications.
  • tert-Butyl 2-(4-methyl-1H-1,2,3-triazol-1-yl)acetate lacks the acetyl group, making it less reactive in certain chemical reactions.
  • tert-Butyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate has a phenyl group, which can enhance its aromaticity and potential interactions with biological targets.
  • tert-Butyl 2-(4-bromo-1H-1,2,3-triazol-1-yl)acetate contains a bromine atom, which can be useful in halogenation reactions and further functionalization.

Properties

IUPAC Name

tert-butyl 2-(4-acetyltriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7(14)8-5-13(12-11-8)6-9(15)16-10(2,3)4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCUBGYORRSZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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